Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate
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Overview
Description
Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate is a synthetic organic compound that belongs to the class of thioacetamides. This compound is characterized by the presence of a morpholine ring, a benzyl group, a phenoxypyrazine moiety, and a thioacetamide linkage. Compounds of this nature are often explored for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate typically involves multiple steps:
Formation of the Benzyl Intermediate: The benzyl intermediate can be synthesized by reacting 4-morpholinebenzyl chloride with a suitable base.
Thioacetamide Formation: The thioacetamide moiety can be introduced by reacting the benzyl intermediate with 2-chloro-N-(3-phenoxypyrazin-2-yl)acetamide under basic conditions.
Final Coupling: The final compound is obtained by coupling the thioacetamide intermediate with the benzyl intermediate under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate: can be compared with other thioacetamides, morpholine derivatives, and pyrazine-containing compounds.
Uniqueness
- The unique combination of the morpholine ring, benzyl group, phenoxypyrazine moiety, and thioacetamide linkage gives this compound distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
methyl 4-(3-chloro-4-methylanilino)-8-fluoroquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c1-10-6-7-11(8-13(10)19)21-15-9-16(18(23)24-2)22-17-12(15)4-3-5-14(17)20/h3-9H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYLPCUZPMYCGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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